molecular formula C8H18O3S B3353675 1-Hexanesulfonic acid, 2-ethyl- CAS No. 56008-29-8

1-Hexanesulfonic acid, 2-ethyl-

Cat. No.: B3353675
CAS No.: 56008-29-8
M. Wt: 194.29 g/mol
InChI Key: DHIXFTVGHROZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexanesulfonic acid, 2-ethyl- is an organic compound belonging to the class of sulfonic acids. It is characterized by the presence of a sulfonic acid group attached to a hexane chain with an ethyl substitution at the second carbon. This compound is known for its strong acidic properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexanesulfonic acid, 2-ethyl- can be synthesized through several methods. One common approach involves the sulfonation of 2-ethylhexanol using sulfur trioxide or oleum. The reaction typically occurs under controlled temperature conditions to prevent over-sulfonation and degradation of the product.

Industrial Production Methods: In industrial settings, the production of 1-hexanesulfonic acid, 2-ethyl- often involves continuous flow reactors where 2-ethylhexanol is reacted with sulfur trioxide in the presence of a catalyst. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Hexanesulfonic acid, 2-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonates or sulfinates.

    Substitution: Various substituted sulfonic acid derivatives.

Scientific Research Applications

1-Hexanesulfonic acid, 2-ethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a buffer in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-hexanesulfonic acid, 2-ethyl- involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid group can interact with molecular targets, such as enzymes and proteins, altering their activity and function. The compound can also participate in catalytic cycles, facilitating the transformation of substrates into products.

Comparison with Similar Compounds

  • Methanesulfonic acid
  • Ethanesulfonic acid
  • Butanesulfonic acid
  • Hexanesulfonic acid

Comparison: 1-Hexanesulfonic acid, 2-ethyl- is unique due to its ethyl substitution, which imparts distinct chemical and physical properties compared to other sulfonic acids. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other sulfonic acids may not be as effective.

Properties

IUPAC Name

2-ethylhexane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3S/c1-3-5-6-8(4-2)7-12(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIXFTVGHROZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00886189
Record name 1-Hexanesulfonic acid, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56008-29-8
Record name 2-Ethyl-1-hexanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56008-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexanesulfonic acid, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056008298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexanesulfonic acid, 2-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexanesulfonic acid, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hexanesulfonic acid, 2-ethyl-
Reactant of Route 2
Reactant of Route 2
1-Hexanesulfonic acid, 2-ethyl-
Reactant of Route 3
Reactant of Route 3
1-Hexanesulfonic acid, 2-ethyl-
Reactant of Route 4
1-Hexanesulfonic acid, 2-ethyl-
Reactant of Route 5
1-Hexanesulfonic acid, 2-ethyl-
Reactant of Route 6
1-Hexanesulfonic acid, 2-ethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.